TRV-7019 vs. In-Class Analogs: Comparative Brain Uptake and Clearance Kinetics in a Murine Model
In a head-to-head comparison within the 5XFAD mouse model of Alzheimer's disease, TRV-7019 demonstrated a distinct kinetic profile relative to the structurally similar compounds TRV-7005 and TRV-7006. While all compounds are BChE-targeting radioligands, TRV-7019 exhibited a unique pattern of brain clearance over time. This difference is illustrated by time-activity curves showing the percentage of peak concentration (%Cmax) remaining in the brain [1]. This data provides a direct, quantifiable basis for differentiating TRV-7019's in vivo behavior from its closest structural analogs.
| Evidence Dimension | In vivo Brain Clearance Kinetics |
|---|---|
| Target Compound Data | Time-activity curves for TRV-7019 brain clearance were generated and compared, with data points expressed as percent of peak brain concentration (%Cmax) over time. |
| Comparator Or Baseline | TRV-7005 and TRV-7006 (closely related pyridone-based SPECT radioligands from the same patent family). |
| Quantified Difference | The patent describes a comparative analysis of kinetic summary measures of tracer clearance for TRV-7005, TRV-7006, and TRV-7019, noting distinct time-activity curves for each compound [1]. |
| Conditions | Dynamic planar single-photon emission computed tomography (SPECT) scintigraphy scan in a 5XFAD transgenic mouse model of Alzheimer's disease [1]. |
Why This Matters
This matters for scientific selection because the rate of brain clearance directly impacts the optimal imaging time window and the potential for achieving high target-to-background ratios, which are critical for image quality and quantitative accuracy.
- [1] Sultan Darvesh, et al. Butyrylcholinesterase compounds and use in diseases of the nervous system. Patent WO2021026429A1, 2021. View Source
